tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
CAS No.: 2171290-43-8
Cat. No.: VC7509681
Molecular Formula: C11H17ClN2O3
Molecular Weight: 260.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2171290-43-8 |
|---|---|
| Molecular Formula | C11H17ClN2O3 |
| Molecular Weight | 260.72 |
| IUPAC Name | tert-butyl (1S,4S)-5-carbonochloridoyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C11H17ClN2O3/c1-11(2,3)17-10(16)14-6-7-4-8(14)5-13(7)9(12)15/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 |
| Standard InChI Key | NBQPLQYWJADRQW-YUMQZZPRSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CC1CN2C(=O)Cl |
Introduction
Structural Analysis and Molecular Characteristics
Bicyclic Framework and Stereochemistry
The compound’s backbone consists of a 2,5-diazabicyclo[2.2.1]heptane system, a seven-membered bicyclic structure with two nitrogen atoms at positions 2 and 5. The (1S,4S) configuration denotes specific stereochemical arrangements at the bridgehead carbons, which are critical for asymmetric synthesis and biological activity . The bicyclo[2.2.1]heptane system imposes significant ring strain, enhancing reactivity at the carbonochloridoyl group (ClC=O) while stabilizing the tertiary amine through conjugation .
Functional Groups and Reactivity
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tert-Butyl Carbamate (Boc Group): The Boc-protected amine at position 2 serves as a temporary protective group, enabling selective functionalization of the secondary amine at position 5 during multi-step syntheses .
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Carbonochloridoyl Group (ClC=O): This acyl chloride derivative at position 5 is highly electrophilic, facilitating nucleophilic acyl substitution reactions with amines, alcohols, or thiols to form amides, esters, or thioesters .
Table 1: Key Molecular Properties
Synthetic Pathways and Methodological Considerations
Core Bicyclic System Synthesis
The diazabicyclo[2.2.1]heptane core is typically synthesized from norbornene derivatives via cycloaddition or ring-closing metathesis. A representative route involves:
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Norbornene Functionalization: 5-Norbornene-2-carboxylic acid is treated with oxalyl chloride to form the corresponding acid chloride, followed by esterification with methanol .
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Hydrogenation: Catalytic hydrogenation (e.g., Pd/C) reduces double bonds, yielding saturated bicyclic esters .
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Amination and Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
Carbonochloridoyl Group Installation
The carbonochloridoyl moiety is introduced through chlorination of a pre-existing carbonyl group. For example:
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Treatment of a carboxylic acid intermediate with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in dichloromethane, catalyzed by dimethylformamide (DMF) .
Table 2: Representative Synthesis Steps from Analogous Compounds
| Step | Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Acid chloride formation | Oxalyl chloride, DMF, 0°C to rt | 92% | |
| 2 | Esterification | Methanol, triethylamine | 85% | |
| 3 | Boc protection | Boc₂O, NaOH, THF | 78% |
Chemical Properties and Reactivity
Acyl Chloride Reactivity
The carbonochloridoyl group undergoes rapid nucleophilic substitution, making the compound a versatile acylating agent. For instance:
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Amide Formation: Reaction with primary or secondary amines produces substituted amides, a key step in peptide coupling .
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Hydrolysis Sensitivity: Exposure to moisture generates hydrochloric acid and the corresponding carboxylic acid, necessitating anhydrous handling .
Applications in Pharmaceutical and Organic Synthesis
Intermediate in Drug Development
Bicyclic amines like diazabicyclo[2.2.1]heptane are privileged structures in drug design due to their rigid conformations, which enhance target binding selectivity. Examples include:
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Neurological Agents: Analogous structures are explored as serotonin receptor modulators .
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Antibiotics: Functionalized bicyclic amines inhibit bacterial efflux pumps .
Peptide and Polymer Chemistry
The carbonochloridoyl group enables efficient polymerization or peptide chain elongation, particularly in solid-phase synthesis .
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